molecular formula C21H20ClFN4O3 B3398957 3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021264-60-7

3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3398957
CAS No.: 1021264-60-7
M. Wt: 430.9 g/mol
InChI Key: BKBBQHJOOPBKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. The reaction conditions often include the use of a strong base and a polar aprotic solvent.

    Introduction of the chlorophenyl and fluorophenyl groups: This step involves the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. Common reagents used in this step include chlorobenzene and fluorobenzene derivatives.

    Formation of the dioxo-triazaspirodecane structure: This step involves the formation of the dioxo-triazaspirodecane structure through a series of condensation and cyclization reactions. The reaction conditions often include the use of a strong acid and a polar solvent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to introduce different functional groups. Common reagents include halogenated compounds and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution, hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated compounds in the presence of a base, organometallic reagents in an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Pharmaceuticals: The compound is investigated as a potential drug candidate for various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to a reduction in disease symptoms.

    Modulation of Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity and leading to therapeutic effects.

    Interference with Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
  • **3-[(4-bromophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
  • **3-[(4-chlorophenyl)methyl]-N-(4-chlorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which contribute to its distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable candidate for further research and development in various fields.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3/c22-15-3-1-14(2-4-15)13-27-18(28)21(25-20(27)30)9-11-26(12-10-21)19(29)24-17-7-5-16(23)6-8-17/h1-8H,9-13H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBBQHJOOPBKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
Reactant of Route 2
3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 4
3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 5
Reactant of Route 5
3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 6
Reactant of Route 6
3-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.